tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate
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Overview
Description
Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol. This compound is known for its applications in various research fields due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 1-hydroxy-1-phenylpropan-2-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
Chemical Reactions Analysis
Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new carbamate derivatives.
Scientific Research Applications
Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate can be compared with other carbamate derivatives, such as tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate and tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-ethylcarbamate. These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of tert-butyl and N-methyl groups in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11(13(17)12-9-7-6-8-10-12)16(5)14(18)19-15(2,3)4/h6-11,13,17H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKODEFLCMOILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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